N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethylsulfanyl)benzamide
CAS No.: 886932-26-9
Cat. No.: VC6928614
Molecular Formula: C19H19N3O4S
Molecular Weight: 385.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886932-26-9 |
|---|---|
| Molecular Formula | C19H19N3O4S |
| Molecular Weight | 385.44 |
| IUPAC Name | N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfanylbenzamide |
| Standard InChI | InChI=1S/C19H19N3O4S/c1-4-27-14-8-5-12(6-9-14)17(23)20-19-22-21-18(26-19)15-10-7-13(24-2)11-16(15)25-3/h5-11H,4H2,1-3H3,(H,20,22,23) |
| Standard InChI Key | MXAQZKJNWQWWQN-UHFFFAOYSA-N |
| SMILES | CCSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC |
Introduction
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethylsulfanyl)benzamide is a derivative of the 1,3,4-oxadiazole class of compounds. These compounds are widely studied for their diverse biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties. This article provides a detailed analysis of the chemical structure, synthesis pathways, and potential pharmacological applications of this compound.
Synthesis Pathways
The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethylsulfanyl)benzamide typically involves:
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Formation of the Oxadiazole Core:
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Cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
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Use of reagents like phosphorus oxychloride (POCl₃) or acetic anhydride.
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Incorporation of Substituents:
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The dimethoxyphenyl group is introduced via condensation reactions.
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The ethylsulfanyl group is added through nucleophilic substitution reactions.
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Benzamide Functionalization:
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Coupling reactions using amines and acid chlorides or anhydrides finalize the synthesis.
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Antimicrobial Activity
The oxadiazole core is known for its antimicrobial properties. Studies on related derivatives have shown potent activity against Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Potential
Oxadiazole derivatives are being explored for anticancer properties due to their ability to inhibit enzymes like histone deacetylases (HDACs) or interact with DNA-binding proteins . Molecular docking studies suggest that such compounds can effectively bind to cancer-related targets.
Anti-inflammatory Activity
In silico studies on related compounds indicate potential inhibition of inflammatory mediators such as 5-lipoxygenase (5-LOX) .
Spectroscopic Characterization
The structure of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethylsulfanyl)benzamide can be confirmed through:
Comparative Data Table
Future Directions
Research on N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethylsulfanyl)benzamide should focus on:
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Expanding biological assays to include antiviral activity.
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Conducting in vivo toxicity studies to assess safety profiles.
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Optimizing pharmacokinetic properties through structural modifications.
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